molecular formula C20H24N6O2S B12141564 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide

2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide

Cat. No.: B12141564
M. Wt: 412.5 g/mol
InChI Key: LYHONIBNMJQWKC-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a sulfanyl-acetamide scaffold. Its structure includes a 4-ethoxyphenyl substituent at position 5 of the triazole ring and a 4-(dimethylamino)phenyl group on the acetamide moiety.

Properties

Molecular Formula

C20H24N6O2S

Molecular Weight

412.5 g/mol

IUPAC Name

2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide

InChI

InChI=1S/C20H24N6O2S/c1-4-28-17-11-5-14(6-12-17)19-23-24-20(26(19)21)29-13-18(27)22-15-7-9-16(10-8-15)25(2)3/h5-12H,4,13,21H2,1-3H3,(H,22,27)

InChI Key

LYHONIBNMJQWKC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with a suitable nitrile compound under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the triazole intermediate.

    Attachment of the Dimethylaminophenyl Group: The final step involves the coupling of the dimethylaminophenyl group to the triazole intermediate using a suitable coupling reagent, such as EDCI or DCC, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the triazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide or dichloromethane.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Insights

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-ethoxyphenyl group in the target compound enhances lipophilicity compared to 4-chlorophenyl (), which may improve bioavailability but reduce polarity .
  • Anti-Inflammatory Activity :

    • AS111 (2-pyridyl substituent) demonstrates superior anti-inflammatory activity, suggesting heterocyclic aromatic groups at position 5 enhance binding to cyclooxygenase or other inflammatory targets .
    • The target compound’s 4-ethoxyphenyl group may mimic AS111’s pyridyl moiety in spatial arrangement, though direct comparative data are lacking .
  • Enzyme Inhibition :

    • AM34 (2-hydroxyphenyl substituent) shows strong reverse transcriptase inhibition, while VUAA1’s pyridinyl group enables insect receptor agonism. This highlights substituent-dependent target specificity .

Research Findings and Pharmacological Implications

Anti-Inflammatory and Anti-Exudative Potential

Triazole-acetamides with 4-ethoxyphenyl or furan-2-yl substituents () exhibit anti-exudative activity comparable to diclofenac, likely via COX-2 inhibition or leukotriene modulation. The target compound’s dimethylamino group may further suppress cytokine release .

Antimicrobial and Antifungal Activity

Compounds like KA3 and KA14 (), bearing pyridinyl or electron-withdrawing groups, show MIC values of 8–16 µg/mL against E. coli and S. aureus. The target compound’s ethoxy group may similarly disrupt microbial membranes or enzyme function .

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